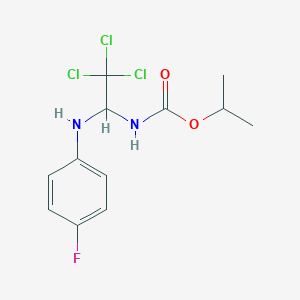

Isopropyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

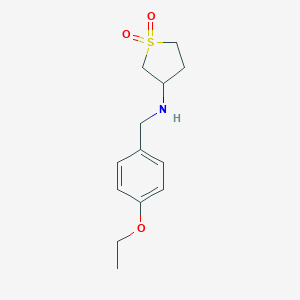

Isopropyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate, commonly known as Iprodione, is a fungicide used to protect crops from fungal diseases. It was first synthesized in 1964 and has since been widely used in agriculture. The chemical structure of Iprodione consists of a carbamate group, a fluoroaniline group, and a trichloromethyl group.

Wirkmechanismus

The mechanism of action of Iprodione involves the inhibition of fungal respiration. It binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, which disrupts the flow of electrons and ultimately leads to the inhibition of ATP production. This results in the death of the fungal cell.

Biochemical and Physiological Effects

Iprodione has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, it has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates. In addition, Iprodione has been shown to have endocrine-disrupting effects on amphibians.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Iprodione is its broad-spectrum activity against fungal diseases. It is also relatively easy to apply and has a low risk of resistance development. However, Iprodione has limitations in lab experiments due to its potential toxicity to aquatic organisms and endocrine-disrupting effects on amphibians. Therefore, researchers need to take precautions when handling and disposing of Iprodione.

Zukünftige Richtungen

For Iprodione research include the development of new formulations and application methods to improve its efficacy and reduce its impact on the environment. In addition, more studies are needed to investigate the potential endocrine-disrupting effects of Iprodione on other organisms. The development of new fungicides with different modes of action may also help to reduce the risk of resistance development. Finally, more research is needed to investigate the long-term effects of Iprodione on soil microorganisms and the ecosystem as a whole.

Conclusion

In conclusion, Iprodione is a fungicide that has been widely used in agriculture for many years. Its broad-spectrum activity and low risk of resistance development make it a valuable tool in the fight against fungal diseases. However, researchers need to take precautions when handling and disposing of Iprodione due to its potential toxicity to aquatic organisms and endocrine-disrupting effects on amphibians. Future research should focus on developing new formulations and application methods, investigating the potential endocrine-disrupting effects on other organisms, and developing new fungicides with different modes of action.

Synthesemethoden

The synthesis of Iprodione involves the reaction of 2,2,2-trichloroethyl isocyanate with 4-fluoroaniline in the presence of isopropyl alcohol. The resulting product is then reacted with ethylene oxide to form Iprodione. The synthesis process is relatively simple and can be carried out on a large scale.

Wissenschaftliche Forschungsanwendungen

Iprodione has been extensively studied for its antifungal properties and has been used in many scientific research applications. It has been shown to be effective against a wide range of fungal diseases, including gray mold, powdery mildew, and leaf spot. Iprodione has also been used in the study of the mechanisms of fungal resistance to fungicides.

Eigenschaften

Molekularformel |

C12H14Cl3FN2O2 |

|---|---|

Molekulargewicht |

343.6 g/mol |

IUPAC-Name |

propan-2-yl N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]carbamate |

InChI |

InChI=1S/C12H14Cl3FN2O2/c1-7(2)20-11(19)18-10(12(13,14)15)17-9-5-3-8(16)4-6-9/h3-7,10,17H,1-2H3,(H,18,19) |

InChI-Schlüssel |

PICJRVTYPNGTPI-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |

Kanonische SMILES |

CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)

![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)

![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)

![2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)

![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)

![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)

![N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241310.png)

![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)